molecular formula C4HBr2ClN2 B3028537 2,5-Dibromo-3-chloropyrazine CAS No. 21943-16-8

2,5-Dibromo-3-chloropyrazine

Cat. No.: B3028537
CAS No.: 21943-16-8
M. Wt: 272.32
InChI Key: NACQYBDFEPOOQF-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-chloropyrazine is a heterocyclic compound with the molecular formula C₄HBr₂ClN₂ It is a derivative of pyrazine, characterized by the presence of two bromine atoms and one chlorine atom attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-chloropyrazine typically involves halogenation reactions. One common method is the bromination of 3-chloropyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-chloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dibromo-3-chloropyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-chloropyrazine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, its kinase inhibitory activity is attributed to its ability to bind to the active site of kinases, thereby blocking their activity. The exact pathways and molecular interactions depend on the specific derivative and its application .

Comparison with Similar Compounds

  • 2,5-Dibromo-3-methoxypyrazine
  • 2,5-Dichloropyrazine
  • 2,5-Dibromo-3,6-dichloropyrazine

Comparison: 2,5-Dibromo-3-chloropyrazine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to its analogs. For example, 2,5-Dibromo-3-methoxypyrazine has different electronic properties due to the methoxy group, affecting its reactivity in substitution and coupling reactions. Similarly, 2,5-Dichloropyrazine, lacking bromine atoms, shows different reactivity and applications .

Properties

IUPAC Name

2,5-dibromo-3-chloropyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClN2/c5-2-1-8-3(6)4(7)9-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACQYBDFEPOOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856513
Record name 2,5-Dibromo-3-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21943-16-8
Record name 2,5-Dibromo-3-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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